molecular formula C15H20N2O3S B2649156 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone CAS No. 1448073-55-9

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2649156
CAS RN: 1448073-55-9
M. Wt: 308.4
InChI Key: SEXSFWRZMISVSF-UHFFFAOYSA-N
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Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of azetidine-containing compounds, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on synthesizing and characterizing compounds with structures related to azetidinones and pyridinyl methanones. For instance, the unexpected products formed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt reaction conditions were studied for their structural determination and proposed reaction mechanisms. The synthesized compounds were also evaluated for their antimicrobial and antioxidant activities, revealing that some possess moderate antifungal activity with significant potential application in antibacterial and antifungal areas (Rusnac et al., 2020).

Biological Evaluation

Further studies have explored the synthesis of Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone, evaluating their potential as antidepressant and nootropic agents. The compounds displayed antidepressant and nootropic activities in a dose-dependent manner, highlighting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent (Thomas et al., 2016).

Synthetic Applications

The synthesis processes have been developed for related compounds, emphasizing process development and pilot-plant synthesis to achieve high yields and purity. Such studies not only provide insights into synthetic pathways but also contribute to the green chemistry aspect by improving process efficiency and reducing mass intensity (Kopach et al., 2010).

Catalytic and Stereospecific Synthesis

Research into the asymmetric synthesis of fused tricyclic beta-lactam structures via aza-cycloadditions and ring-closing metathesis has offered new pathways for creating medium-sized rings fused to bis-2-azetidinone systems. This work underscores the utility of 4-oxoazetidine-2-carbaldehydes in cycloaddition reactions for generating complex and unusual fused tricyclic 2-azetidinones (Alcaide et al., 2003).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of synthesized azetidinone analogues have been evaluated, showing potential as drugs. This includes studies on organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, which demonstrated significant antibacterial activities and potential as drug candidates (Singh et al., 2016).

properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c18-15(14-8-4-5-9-16-14)17-10-13(11-17)21(19,20)12-6-2-1-3-7-12/h4-5,8-9,12-13H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXSFWRZMISVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone

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